molecular formula C7H14ClNO3 B1291352 4-Methoxy-piperidine-2-carboxylic acid hydrochloride CAS No. 1255665-40-7

4-Methoxy-piperidine-2-carboxylic acid hydrochloride

Cat. No. B1291352
CAS RN: 1255665-40-7
M. Wt: 195.64 g/mol
InChI Key: KWMSQCYOHBPXCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-piperidine-2-carboxylic acid hydrochloride is a chemical compound with the empirical formula C7H14ClNO3 . It is a solid substance and has a molecular weight of 195.64 . The IUPAC name for this compound is 4-methoxy-2-piperidinecarboxylic acid hydrochloride .


Molecular Structure Analysis

The SMILES string for 4-Methoxy-piperidine-2-carboxylic acid hydrochloride is Cl.COC1CCNC (C1)C (O)=O . The InChI code is 1S/C7H13NO3.ClH/c1-11-5-2-3-8-6 (4-5)7 (9)10;/h5-6,8H,2-4H2,1H3, (H,9,10);1H .


Physical And Chemical Properties Analysis

4-Methoxy-piperidine-2-carboxylic acid hydrochloride is a white solid . It has a molecular weight of 195.65 .

Scientific Research Applications

Drug Design and Synthesis

Piperidines, including 4-Methoxy-piperidine-2-carboxylic acid hydrochloride, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Biological and Pharmacological Applications

Piperidine derivatives have shown a wide range of biological and pharmacological activities . The latest scientific advances in the discovery and biological evaluation of potential drugs often involve piperidine moiety .

Peptide Synthesis

Pipecolinic acid, also known as 2-piperidinecarboxylic acid, is a versatile reagent used in the solution phase peptide synthesis . It has been commonly utilized as a replacement for proline in many peptidomimetic syntheses .

Multicomponent Reactions

Piperidines are involved in multicomponent reactions, which are highly efficient transformations that combine three or more reactants in a single operation to give a final product . This method allows for the furthering of the one-pot functionalization of unsaturated intermediates, which usually requires multiple steps .

Enantioselective Synthesis

Piperidine derivatives can be used in enantioselective synthesis . For example, the enantioselective multistage synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid, including the key one-pot azide reductive cyclization of aldehyde .

Synthesis of Biologically Active Piperidines

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Safety and Hazards

The safety data sheet for 4-Methoxy-piperidine-2-carboxylic acid hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-methoxypiperidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-11-5-2-3-8-6(4-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMSQCYOHBPXCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCNC(C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-piperidine-2-carboxylic acid hydrochloride

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